molecular formula C11H15NO4 B1600266 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid CAS No. 34841-02-6

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

Cat. No.: B1600266
CAS No.: 34841-02-6
M. Wt: 225.24 g/mol
InChI Key: RYDBREOLOYHYQB-UHFFFAOYSA-N
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Description

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group (-NH2) and two methoxy groups (-OCH3) attached to a phenyl ring, along with a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Hydrolysis: The amine is subjected to hydrolysis under acidic conditions to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with reduced functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

    Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Neuroscience Research

ADMPA is utilized extensively in neuroscience for studying neurotransmitter systems. Its ability to interact with various receptors makes it a valuable tool in the development of drugs targeting neurological disorders such as depression and anxiety.

  • Mechanism of Action : The amino group can form hydrogen bonds with biological molecules, influencing receptor activity and neurotransmitter dynamics.
  • Case Study : Research has shown that derivatives of ADMPA exhibit selective serotonin reuptake inhibition, which is beneficial for treating mood disorders .

Pharmaceutical Development

In pharmaceutical chemistry, ADMPA serves as a precursor for synthesizing novel therapeutic agents. Its structural features enable modifications that enhance drug efficacy and safety.

  • Applications :
    • Antidepressants : Compounds derived from ADMPA have shown promise in preclinical trials for treating major depressive disorder.
    • Anti-inflammatory Agents : Studies indicate that ADMPA derivatives can inhibit tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Biochemical Assays

ADMPA is employed in biochemical assays to measure enzyme activity and metabolic pathways. Its role as a substrate or inhibitor can provide insights into various biological processes.

  • Example : In enzyme kinetics studies, ADMPA has been used to assess the activity of specific enzymes involved in amino acid metabolism, contributing to a better understanding of metabolic disorders .

Drug Formulation

The compound is beneficial in drug formulation due to its properties that enhance solubility and bioavailability. This is crucial for developing effective oral medications.

  • Formulation Strategies :
    • Solid Dispersions : Incorporating ADMPA into solid dispersions has been shown to improve the dissolution rates of poorly soluble drugs.
    • Nanoparticle Systems : Research indicates that ADMPA can be used in creating nanoparticles that facilitate targeted drug delivery .

Synthetic Chemistry

ADMPA is a versatile building block in organic synthesis, allowing chemists to create more complex molecules.

  • Synthesis Routes :
    • The synthesis typically starts with 2,4-dimethoxybenzaldehyde, followed by several steps including condensation with nitromethane and reduction processes .
StepReaction TypeReagents
1CondensationNitromethane, Base
2ReductionLithium Aluminum Hydride (LiAlH4)
3HydrolysisAcidic Conditions

Research on Amino Acid Derivatives

ADMPA plays a pivotal role in exploring amino acid derivatives, contributing to advancements in both synthetic and medicinal chemistry.

  • Significance : The study of ADMPA-related compounds has led to the discovery of new pharmacological agents with enhanced biological activities .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-hydroxyphenyl)-propionic acid: Similar structure but with a hydroxy group instead of methoxy groups.

    3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid: Similar structure but with an additional methoxy group.

    3-Amino-3-(2,5-dimethoxyphenyl)-propionic acid: Similar structure but with methoxy groups at different positions on the phenyl ring.

Uniqueness

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the amino group also allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Biological Activity

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (often referred to as 3-Amino-DMPA) is a compound of significant interest in the fields of medicinal chemistry and neuroscience. This article explores its biological activity, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group and a phenyl ring with two methoxy substituents. This configuration is crucial for its interactions with biological targets, particularly in neurotransmitter systems.

The mechanism of action for 3-Amino-DMPA primarily involves its interaction with specific receptors and enzymes. The amino and phenyl groups facilitate binding to molecular targets, leading to various biochemical effects. Notably, it has been shown to act as an antagonist at AMPA receptors , which are critical for synaptic transmission in the central nervous system.

Key Findings:

  • Enzyme Inhibition : The compound interacts with enzymes involved in neurotransmitter metabolism, potentially altering synaptic activity.
  • Receptor Modulation : It modulates the activity of AMPA receptors, impacting desensitization and deactivation rates of these receptors in neuronal cells .

Biological Applications

3-Amino-DMPA has been utilized extensively in various research domains:

  • Neuroscience Research :
    • It serves as a valuable tool for studying neurotransmitter systems, particularly in developing drugs targeting neurological disorders such as depression and anxiety .
    • The compound has been shown to enhance the efficacy of treatments by modulating glutamate signaling pathways.
  • Pharmaceutical Development :
    • It is used in synthesizing novel pharmaceuticals aimed at improving drug efficacy and bioavailability .
    • Research indicates potential applications in formulating drugs that target AMPA receptor hyperactivation, which is implicated in several neurological conditions .
  • Biochemical Assays :
    • Employed in various assays to measure enzyme activity, providing insights into metabolic pathways .
    • Its role as a model compound helps elucidate enzyme-substrate interactions critical for understanding metabolic processes.

Study on AMPA Receptor Interaction

A recent study utilized whole-cell patch-clamp techniques to assess the effects of 3-Amino-DMPA on AMPA receptors expressed in HEK293 cells. The findings indicated that:

  • Desensitization Rates : After treatment with 3-Amino-DMPA, desensitization rates increased significantly across various AMPA receptor subtypes, suggesting enhanced receptor modulation .
  • No Effect on Deactivation : The compound did not significantly alter the deactivation rates of the receptors, indicating a selective action on desensitization mechanisms.

Data Table: Biological Activity Summary

Biological ActivityDescription
Enzyme Interaction Modulates neurotransmitter metabolism; potential for enzyme inhibition.
Receptor Modulation Acts as an antagonist at AMPA receptors; affects desensitization rates without altering deactivation.
Pharmaceutical Applications Used in developing drugs for neurological disorders; enhances drug efficacy and bioavailability.

Properties

IUPAC Name

3-amino-3-(2,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDBREOLOYHYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432861
Record name 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34841-02-6
Record name β-Amino-2,4-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34841-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dimethoxybenzaldehyde (21 g, 0.126 mol), malonic acid (20 g, 0.192 mol), ammonium acetate (30 g, 0.39 mol) and ethanol (40 ml) was stirred and heated on a water bath. After refluxing for 4 h the mixture was cooled to 40° C. and the precipitated salt was filtered off and washed with cold ethanol (40 ml). By additional cooling on ice a further crystalline material precipitated, which was isolated and washed with cold ethanol (40 ml) and ether (40 ml). Recrystallisation from ethanol/water 60:40 gave 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid (10.3 g, 38%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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